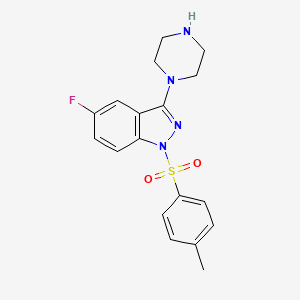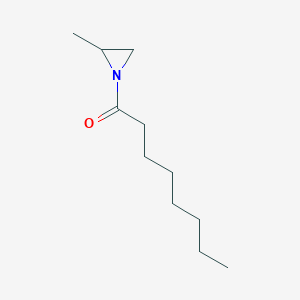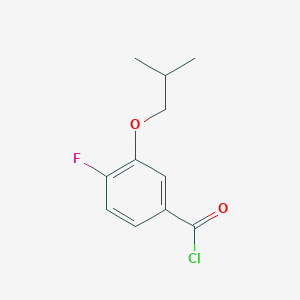![molecular formula C36H52Cl2OP2Pd B12635932 dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane](/img/structure/B12635932.png)
dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane is a complex organometallic compound with the molecular formula C36H52Cl2OP2Pd and a molecular weight of 740.08 g/mol . This compound is known for its unique structure, which includes a palladium center coordinated with two chlorine atoms and a dicyclohexylphosphanylphenoxy ligand. It is commonly used in various catalytic processes due to its stability and reactivity.
准备方法
The synthesis of dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane typically involves the reaction of palladium chloride with dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.
化学反应分析
Dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The chlorine atoms can be substituted with other ligands, such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
作用机制
The mechanism of action of dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane involves the coordination of the palladium center with various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center activates the substrates, allowing for the formation of new carbon-carbon bonds .
相似化合物的比较
Dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane can be compared with other palladium-based catalysts, such as:
Dichlorobis(triphenylphosphine)palladium(II): Another widely used palladium catalyst with different ligands.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex used in similar catalytic applications.
Palladium(II) acetate: A common palladium source for various catalytic reactions.
The uniqueness of this compound lies in its specific ligand structure, which provides distinct reactivity and stability compared to other palladium complexes.
属性
分子式 |
C36H52Cl2OP2Pd |
|---|---|
分子量 |
740.1 g/mol |
IUPAC 名称 |
dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane |
InChI |
InChI=1S/C36H52OP2.2ClH.Pd/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;;/h21-28,31-34H,1-20H2;2*1H;/q;;;+2/p-2 |
InChI 键 |
UPHBRQDWOFHFER-UHFFFAOYSA-L |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)OC4=CC=C(C=C4)P(C5CCCCC5)C6CCCCC6.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-](/img/structure/B12635852.png)



![{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid](/img/structure/B12635869.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)



![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B12635918.png)


![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)
![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)
